1,8-Dioxacyclotetradecane-2,9-dione

CAS No.: 1020-83-3

Cat. No.: VC1865617

Molecular Formula: C12H20O4

Molecular Weight: 228.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020-83-3 |

|---|---|

| Molecular Formula | C12H20O4 |

| Molecular Weight | 228.28 g/mol |

| IUPAC Name | 1,8-dioxacyclotetradecane-2,9-dione |

| Standard InChI | InChI=1S/C12H20O4/c13-11-7-3-1-5-9-15-12(14)8-4-2-6-10-16-11/h1-10H2 |

| Standard InChI Key | NUTDOUGNQAMWBU-UHFFFAOYSA-N |

| SMILES | C1CCC(=O)OCCCCCC(=O)OCC1 |

| Canonical SMILES | C1CCC(=O)OCCCCCC(=O)OCC1 |

Introduction

Basic Identification and Structural Properties

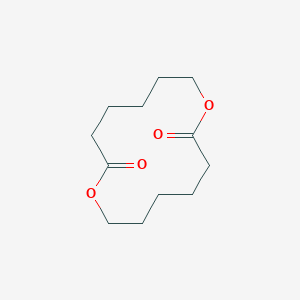

1,8-Dioxacyclotetradecane-2,9-dione is a cyclic ether compound characterized by a 14-membered ring containing two oxygen atoms within the ring structure and two carbonyl groups. The compound's identity is established through several standard chemical identifiers. It possesses a molecular formula of C12H20O4 with a calculated molecular weight of 228.28 g/mol . This heterocyclic compound carries the CAS registry number 1020-83-3, which serves as its unique identifier in chemical databases and regulatory systems .

The compound's systematic IUPAC name is 1,8-dioxacyclotetradecane-2,9-dione, accurately reflecting its structural characteristics with two oxygen atoms at positions 1 and 8 within the 14-membered ring, alongside carbonyl functionalities at positions 2 and 9 . For digital representation and computational chemistry applications, the compound is identified by its standard InChI string (InChI=1S/C12H20O4/c13-11-7-3-1-5-9-15-12(14)8-4-2-6-10-16-11/h1-10H2) and the corresponding InChIKey (NUTDOUGNQAMWBU-UHFFFAOYSA-N) .

The SMILES notation, C1CCC(=O)OCCCCCC(=O)OCC1, provides a simplified linear representation of the compound's structure that is machine-readable while maintaining structural accuracy . The compound's macrocyclic ether structure contributes significantly to its chemical behavior and potential applications in various chemical processes and material sciences.

Physical and Chemical Property Profile

1,8-Dioxacyclotetradecane-2,9-dione possesses distinctive physicochemical properties that influence its behavior in various chemical reactions and applications. The compound's structure consists of 16 heavy atoms arranged in a single ring system, with no rotatable bonds, indicating a relatively rigid molecular framework . This structural rigidity plays a crucial role in its reactivity patterns and potential applications in molecular scaffolding.

The table below summarizes the key physicochemical properties of 1,8-Dioxacyclotetradecane-2,9-dione:

The compound exhibits moderate lipophilicity with a calculated LogP value ranging from 2.08 to 2.21 , suggesting reasonable membrane permeability potential. With a polar surface area of approximately 52.60-53.00 Ų , the compound shows moderate polarity, which influences its solubility profile and potential interactions with biological systems. The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors contribute to its specific interaction patterns with solvents and potential binding partners in chemical reactions .

Synthesis Methodologies

The synthesis of 1,8-Dioxacyclotetradecane-2,9-dione primarily involves the condensation of caprolactone units, representing a significant achievement in macrocyclic ether synthesis. This synthetic route capitalizes on the ring-opening capabilities of caprolactone monomers, followed by a carefully controlled cyclization process that maintains the structural integrity of the resulting macrocycle. The synthetic pathway ensures the precise positioning of the oxygen heteroatoms and carbonyl groups within the 14-membered ring structure.

The condensation approach offers several advantages, including relatively mild reaction conditions and potentially scalable processes for industrial applications. The reaction typically involves catalyst-mediated transformations that promote the ring-opening of caprolactone followed by intermolecular condensation and subsequent cyclization to form the desired macrocyclic product. This synthetic strategy allows for the controlled formation of the cyclic structure with specific functional group positioning.

Applications in Chemical Research and Industry

1,8-Dioxacyclotetradecane-2,9-dione serves as a versatile building block in organic synthesis, with applications spanning multiple scientific disciplines. The compound's unique macrocyclic structure, coupled with its functional group arrangement, makes it particularly valuable in the development of complex molecular architectures and functional materials.

Polymer Science Applications

In polymer chemistry, 1,8-Dioxacyclotetradecane-2,9-dione plays a significant role as a precursor for specialized polymer systems. The compound's cyclic structure can be selectively opened under controlled conditions to generate linear polymers with specific functional characteristics. This ring-opening polymerization (ROP) approach allows for the development of polymers with well-defined structures and properties, potentially useful in material science applications.

The incorporation of 1,8-Dioxacyclotetradecane-2,9-dione into polymer systems can impart unique characteristics such as enhanced thermal stability, specific degradation profiles, or functional group availability for further modifications. These properties make the resulting polymers potentially valuable in applications ranging from biodegradable materials to specialized coatings with controlled release capabilities.

Pharmaceutical and Agrochemical Applications

As a key intermediate in organic synthesis, 1,8-Dioxacyclotetradecane-2,9-dione contributes to the development of pharmaceutical and agrochemical compounds . The compound's structural features can be strategically incorporated into bioactive molecules to modulate properties such as solubility, stability, or receptor binding characteristics. In pharmaceutical research, macrocyclic structures often exhibit favorable pharmacokinetic profiles and unique biological activities, making 1,8-Dioxacyclotetradecane-2,9-dione a potentially valuable scaffold in drug discovery efforts.

In agrochemical applications, the compound may serve as a structural component in the development of novel pesticides, herbicides, or plant growth regulators. The controlled release capabilities potentially afforded by macrocyclic structures could enhance the efficacy and environmental profile of agricultural chemicals, addressing challenges in modern agricultural practices.

Materials Science Applications

The unique structural characteristics of 1,8-Dioxacyclotetradecane-2,9-dione make it relevant in materials science research, particularly in the development of specialized functional materials . The compound's cyclic ether structure, combined with its carbonyl functionalities, provides opportunities for the development of materials with specific interaction capabilities, such as selective ion binding or molecular recognition properties.

Applications in this domain may include the development of sensor technologies, separation membranes, or specialized catalytic systems that leverage the compound's structural features for enhanced performance or selectivity. The continued exploration of 1,8-Dioxacyclotetradecane-2,9-dione in materials science may reveal additional applications in emerging technological areas.

This commercial availability across multiple suppliers with various quantity options facilitates research access to the compound for diverse applications. When selecting a supplier, researchers should consider factors such as required purity specifications, quantity needs, delivery timelines, and budget constraints to optimize their procurement strategy.

It is worth noting that certain suppliers may offer custom synthesis services for larger quantities or specialized purity requirements, particularly for industrial applications or scale-up activities. Additionally, most suppliers provide accompanying documentation such as certificates of analysis (COA) and safety data sheets (SDS) to support quality assurance and regulatory compliance requirements .

Structural Characterization

The structural characterization of 1,8-Dioxacyclotetradecane-2,9-dione involves various analytical techniques that confirm its molecular structure and assess its purity. Standard characterization methods include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which collectively provide comprehensive structural information.

The 14-membered ring structure of 1,8-Dioxacyclotetradecane-2,9-dione features distinctive spectroscopic signatures, particularly in the carbonyl and ether functional group regions. The compound's structure can be unambiguously identified through these analytical approaches, which are essential for quality control in commercial production and research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume